molecular formula C19H23NO2 B11093643 6,7-Dimethoxy-3,3-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-3,3-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11093643
M. Wt: 297.4 g/mol
InChI Key: UOIZCSYSAXLUDJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,3-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry . The structure of this compound includes a tetrahydroisoquinoline core with methoxy and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6,7-Dimethoxy-3,3-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

6,7-Dimethoxy-3,3-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H23NO2/c1-19(2)12-14-10-16(21-3)17(22-4)11-15(14)18(20-19)13-8-6-5-7-9-13/h5-11,18,20H,12H2,1-4H3

InChI Key

UOIZCSYSAXLUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)C

Origin of Product

United States

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